molecular formula C20H20FN3O B2776241 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide CAS No. 2034551-55-6

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2776241
CAS No.: 2034551-55-6
M. Wt: 337.398
InChI Key: GEYHOCXXJSBFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H20FN3O and its molecular weight is 337.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide and its derivatives have been explored for their potential in cancer therapy. For instance, ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, a compound synthesized from L-tryptophan, demonstrated notable anticancer activity, especially against human chronic myelogenous leukaemia (CML) K562 cell line, suggesting its promise as an anticancer agent. This highlights the compound's relevance in the development of new therapeutic agents for cancer treatment (Mohideen et al., 2017).

Topoisomerase IIα Inhibition

A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related derivatives were synthesized and evaluated for their inhibitory activity against topoisomerase IIα, a crucial enzyme involved in DNA replication and cell cycle progression. Among these, specific analogues exhibited significant cytotoxicity against various cancer cell lines, including MCF-7, NCI-H460, and HeLa, highlighting their potential as anticancer agents. The topoisomerase IIα inhibitory activity suggests these compounds' role in the development of novel cancer therapeutics (Alam et al., 2016).

Antiviral Activity

Pyrazole derivatives have also been studied for their antiviral properties. A particular study focused on the synthesis of pyrazole- and isoxazole-based heterocycles and evaluated their activity against Herpes simplex virus type-1 (HSV-1). Among these, certain compounds demonstrated a reduction in the number of viral plaques, indicating their potential as antiviral agents. This research contributes to the ongoing search for effective treatments against viral infections (Dawood et al., 2011).

Anti-inflammatory and Analgesic Activities

Research into pyrazole derivatives extends into anti-inflammatory and analgesic properties. Several compounds were synthesized and tested for their anti-inflammatory and analgesic activities, comparing them to standard drugs like ibuprofen and flurbiprofen. Some derivatives showed potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, highlighting their potential as safer anti-inflammatory and analgesic agents (Hussain & Kaushik, 2015).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-14-19(16-7-4-3-5-8-16)15(2)24(23-14)12-11-22-20(25)17-9-6-10-18(21)13-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYHOCXXJSBFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.